![molecular formula HfS2 B100278 硫化铪(HfS2) CAS No. 18855-94-2](/img/structure/B100278.png)
硫化铪(HfS2)
描述
Hafnium sulfide (HfS2) is an inorganic compound of hafnium and sulfur . It is a layered dichalcogenide with a metallic luster and is a kind of two-dimensional semiconductor material . Hafnium sulfide is stable in air and is insoluble in water, dilute acid, alkali, and most organic solvents .
Synthesis Analysis
Hafnium disulfide can be synthesized using a simple and cost-effective method to grow layered belt-like nano-crystals of HfS2 with a large interlayer spacing followed by its chemical exfoliation . The as-grown crystals exfoliate into single or few layers in some minutes using a solvent-assisted ultrasonification method in N-Cyclohexyl-2-pyrrolidone . Hafnium disulfide powder can also be produced by reacting hydrogen sulfide and hafnium oxides at 500–1300 °C .Molecular Structure Analysis
The Hafnium sulfide molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . Images of the chemical structure of Hafnium sulfide are given in the source .Chemical Reactions Analysis
A self-passivated dihafnium sulfide electride ([Hf 2 S] 2+ ∙2e −) by double amorphous layers exhibits a strong oxidation resistance in water and acid solutions, enabling a persistent electrocatalytic hydrogen evolution reaction . The product of its oxidation is hafnium dioxide, HfO2 .Physical And Chemical Properties Analysis
Hafnium sulfide is a purple solid powder . It has a molecular weight of 246.62 g/mol and a theoretical density of 6.03 g/cm³ . Hafnium disulfide is a semiconductor with an indirect bandgap of 2.0 eV. Single layers of HfS2 are predicted to have a direct bandgap of 1.2 eV .科学研究应用
Mechanical and Elastic Properties
Hafnium sulfide (HfS2) has been found to have outstanding stretchability and thickness-dependent mechanical properties . The average Young’s moduli of HfS2 nano-drumheads are relatively low and depend on the thickness of the nano-drumhead . These properties make HfS2 highly attractive for use in strain engineering and in various stretchable electronic and optoelectronic applications, such as wearable devices .
Optoelectronic Applications
HfS2 is a member of the two-dimensional metal dichalcogenide family and has emerged as a promising material for various optoelectronic applications . Its moderate energy bandgap and dielectric oxidized layer make it highly attractive for functional electronic and optoelectronic systems .
Fabrication of Field-Effect Transistor
A few atomic layers of HfS2 can be exfoliated using the standard Scotch Tape technique and used for the fabrication of a field-effect transistor .
Microelectronics Manufacturing
Atomic layer deposition is widely used in microelectronics manufacturing with unique properties in terms of accurate thickness control and high conformality . HfS2 thin films can be deposited at room temperature by an emerging technique, solution atomic layer deposition .
Study Using Atomic Force Microscopy or Transmission Electron Microscopy
Single hafnium disulfide crystals or films produced from such crystals are suitable for study using atomic force microscopy or transmission electron microscopy .
Future Electronic Devices
HfS2 has excellent properties, including reasonable bandgap, ultrahigh room-temperature mobility and sheet current density, and definite chemical stability, which make 2D HfS2 a potential candidate material for future electronic and optoelectronic devices .
作用机制
Target of Action
Hafnium Sulfide (HfS2) is a layered dichalcogenide with the chemical formula HfS2 . It primarily targets electronic and optoelectronic systems due to its moderate energy bandgap and dielectric oxidized layer . The compound is used in the fabrication of field-effect transistors .
Mode of Action
HfS2 interacts with its targets by forming a few atomic layers that can be exfoliated using the standard Scotch Tape technique . This interaction results in changes in the electronic properties of the target systems, making HfS2 a promising material for nanoscale electronic devices .
Biochemical Pathways
HfS2 is a semiconductor with an indirect band gap of 2 eV . When it is exfoliated into a single layer, it is predicted to have a direct band gap of 1.2 eV . These properties affect the electronic and optoelectronic pathways in the target systems.
Pharmacokinetics
Its bioavailability in electronic systems is determined by its ability to form stable few-layer flakes through high-yield synthesis and liquid phase exfoliation .
Result of Action
The result of HfS2’s action is the creation of stable few-layer flakes that can be used in the fabrication of field-effect transistors . This leads to enhanced performance in electronic and optoelectronic systems .
Action Environment
The action of HfS2 is influenced by environmental factors such as temperature. For instance, HfS2 powder can be produced by reacting hydrogen sulfide and hafnium oxides at temperatures between 500–1300 °C . Furthermore, the stability of the exfoliated layers of HfS2 is crucial for its efficacy in electronic applications .
安全和危害
未来方向
属性
IUPAC Name |
bis(sulfanylidene)hafnium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPNRGHKXLNFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Hf]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfS2 | |
Record name | Hafnium(IV) sulfide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hafnium(IV)_sulfide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314401 | |
Record name | Hafnium sulfide (HfS2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium sulfide (HfS2) | |
CAS RN |
18855-94-2 | |
Record name | Hafnium sulfide (HfS2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18855-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hafnium sulfide (HfS2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hafnium sulfide (HfS2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hafnium sulfide (HfS2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hafnium disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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